
1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid is a heterocyclic compound featuring an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring allows for substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.
Thiazolidine: A sulfur-containing five-membered ring with notable medicinal properties.
Oxetane: A four-membered oxygen heterocycle with applications in organic synthesis.
Uniqueness: 1-Methyl-4-oxo-3-(propan-2-yl)azetidine-2,2-dicarboxylic acid is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
779288-70-9 |
|---|---|
Molekularformel |
C9H13NO5 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
1-methyl-4-oxo-3-propan-2-ylazetidine-2,2-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO5/c1-4(2)5-6(11)10(3)9(5,7(12)13)8(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
RNGXBTBTFIDRPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(=O)N(C1(C(=O)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


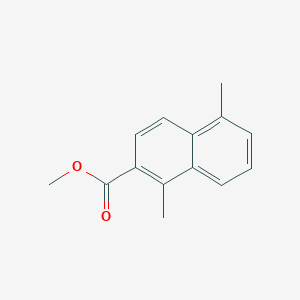
![2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B11890189.png)

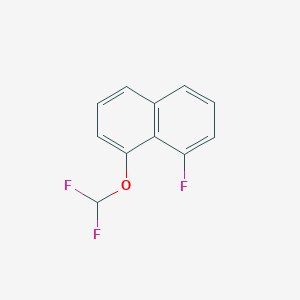

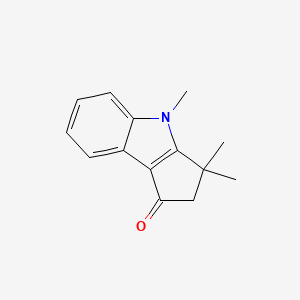


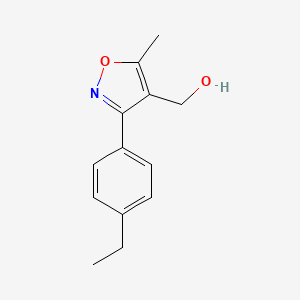

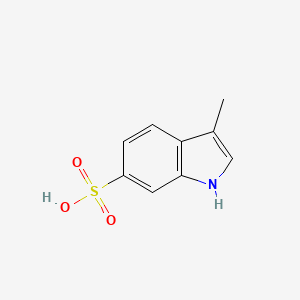
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11890253.png)
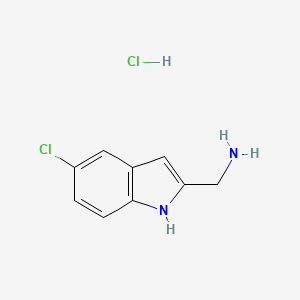
![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)
